2-chloro-N-(2,6-diethylphenyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(2,6-diethylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C16H17ClN2O.
Preparation Methods
The synthesis of 2-chloro-N-(2,6-diethylphenyl)pyridine-3-carboxamide typically involves the reaction of 2,6-diethylphenylamine with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-(2,6-diethylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Amidation Reactions: The carboxamide group can participate in amidation reactions with carboxylic acids or their derivatives to form new amide bonds.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-diethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
2-chloro-N-(2,6-diethylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: This compound has a similar structure but includes a quinoline moiety and shows herbicidal and fungicidal activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O/c1-3-11-7-5-8-12(4-2)14(11)19-16(20)13-9-6-10-18-15(13)17/h5-10H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
TUNFEFWCJZTEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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